PTC596

BMI-1 inhibitor mantle cell lymphoma potency comparison

PTC596 (Unesbulin) is an orally bioavailable small molecule that functions through two convergent mechanisms: it acts as a tubulin-binding agent at the colchicine site to induce G2/M cell cycle arrest, and simultaneously triggers CDK1/2-mediated hyperphosphorylation and proteasomal degradation of the BMI-1 polycomb protein at nanomolar concentrations. Unlike first-generation BMI-1 inhibitors that reduce BMI-1 transcription, PTC596 eliminates BMI-1 protein post-translationally, resulting in downstream MCL-1 downregulation and p53-independent mitochondrial apoptosis.

Molecular Formula
Molecular Weight
Cat. No. B1191834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC596
SynonymsPTC596;  PTC-596;  PTC 596.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

PTC596 (Unesbulin): A Dual-Mechanism BMI-1 Degrader and Tubulin-Binding Agent for Oncology Procurement


PTC596 (Unesbulin) is an orally bioavailable small molecule that functions through two convergent mechanisms: it acts as a tubulin-binding agent at the colchicine site to induce G2/M cell cycle arrest, and simultaneously triggers CDK1/2-mediated hyperphosphorylation and proteasomal degradation of the BMI-1 polycomb protein at nanomolar concentrations [1]. Unlike first-generation BMI-1 inhibitors that reduce BMI-1 transcription, PTC596 eliminates BMI-1 protein post-translationally, resulting in downstream MCL-1 downregulation and p53-independent mitochondrial apoptosis [2] [3]. Clinically developed under the INN unesbulin, PTC596 has progressed through Phase I solid tumor monotherapy and Phase Ib combination trials in leiomyosarcoma and pediatric high-grade glioma [1].

Why BMI-1 Inhibitor Class Substitution Fails: Mechanistic and Pharmacologic Divergence of PTC596 from PTC-209, PTC-028, and A1016


BMI-1-targeting compounds within the same nominal class exhibit fundamentally different mechanisms—spanning transcriptional inhibition (PTC-209), post-translational modification (PTC-028), and proteasomal degradation (PTC596)—which produce divergent pharmacodynamic profiles that preclude interchangeable use [1]. Critically, PTC596 carries an additional tubulin-polymerization inhibitory activity at the colchicine site that is absent in earlier BMI-1 inhibitors, conferring a dual mechanism of action that generates distinct potency, selectivity, and resistance profiles not reproducible by any single-mechanism analog [2].

PTC596 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Pharmacologic Advantage Data


PTC596 Demonstrates 13–33-Fold Greater Anti-Proliferative Potency Than PTC-209 Across Eight Mantle Cell Lymphoma Cell Lines

In a direct head-to-head comparison across eight MCL cell lines, PTC596 achieved anti-proliferative IC50 values in the nanomolar range (68–340 nM), whereas the first-generation BMI-1 inhibitor PTC-209 required micromolar concentrations (0.9–11.2 μM) in identical 72-hour trypan blue dye exclusion assays [1]. The fold-difference in IC50 potency ranged from 13.2-fold (JeKo-1: PTC596 68 nM vs PTC-209 0.9 μM) to 32.9-fold (NCEB-1: PTC596 340 nM vs PTC-209 11.2 μM). Similarly, PTC596 achieved 50% apoptotic killing (ED50) at 150–507 nM, while PTC-209 ED50 values reached 2.7 to >50 μM across the same panel [1].

BMI-1 inhibitor mantle cell lymphoma potency comparison PTC-209

PTC596 Engages a Dual BMI-1/EZH2 Polycomb Target Profile Distinct from the Selective BMI-1 Inhibitor A1016 in Glioblastoma

In patient-derived GBM neurospheres, PTC596 and the related but more selective BMI-1 inhibitor A1016 both reduced colony growth at low nanomolar concentrations (5–50 nM). However, molecular profiling revealed that PTC596 markedly interfered with EZH2, FOXG1, and SOX2 protein levels, whereas A1016 did not [1]. RNA-seq confirmed that A1016 more closely aligned with the BMI-1 knockout gene expression profile, while PTC596 induced de-repression of PRC2-target genes and an epithelial-mesenchymal transition (EMT) transcriptional program, indicating simultaneous engagement of both PRC1 (via BMI-1 degradation) and PRC2 (via EZH2 modulation) [1]. In terminally ill intracranial tumor-bearing mice, high-concentration PTC596 significantly extended median and maximal lifespan [1].

BMI-1 inhibitor EZH2 polycomb repressive complex glioblastoma A1016

PTC596 Is Not a P-Glycoprotein Substrate, Enabling Oral Bioavailability That Differentiates It from Conventional Tubulin-Binding Agents

PTC596 is explicitly described as not being a P-glycoprotein (P-gp) substrate, a property that distinguishes it from virtually all conventional tubulin-binding chemotherapeutics (e.g., vinca alkaloids, taxanes) which are actively effluxed by P-gp at the blood-brain barrier and intestinal epithelium [1]. This feature, combined with its oral route of administration, enables reliable systemic exposure following oral dosing: in a Phase I clinical study, PTC596 administered orally at 0.65–7.0 mg/kg reached Tmax at 2–4 hours, exhibited dose-proportional AUC, and demonstrated a terminal half-life of 12–15 hours without accumulation after multiple doses [2].

P-glycoprotein oral bioavailability tubulin-binding agent CNS penetration

PTC596 Retains Full Cytotoxic Potency Against Bortezomib-Resistant Multiple Myeloma Cells (CC50: 24–98 nM)

In a preclinical multiple myeloma study, PTC596 induced significant cytotoxicity across all MM cell lines tested with CC50 values ranging from 24 to 98 nM, including in bortezomib-resistant OPM-2/BTZ and KMS-11/BTZ cells [1]. PTC596 also suppressed cell proliferation when MM cells were co-cultured with bone marrow stromal cells (BMSCs), a condition that typically confers broad drug resistance [1]. Oral administration of PTC596 twice weekly for three weeks significantly inhibited MM.1S tumor growth in immunodeficient mice and improved survival compared to vehicle control (p=0.0021) [1].

bortezomib resistance multiple myeloma proteasome inhibitor drug resistance

PTC596 Depletes Tumor-Initiating Side Population MCL Cells (IC50 138 nM) Compared with Ibrutinib, Which Modestly Decreases Side Population Cells

In mantle cell lymphoma, PTC596 effectively decreased the BMI-1-expressing, tumor-initiating side population (SP) cell fraction with an IC50 of 138 nM, whereas the BTK inhibitor ibrutinib only modestly decreased side population cells in the same experimental system [1]. Furthermore, PTC596 decreased MCL-1 expression levels and antagonized the ibrutinib-induced compensatory increase in MCL-1, leading to synergistic rather than merely additive apoptosis induction when combined [1]. This dual capability—direct SP cell depletion plus counteraction of ibrutinib-mediated MCL-1 upregulation—was not observed with ibrutinib monotherapy [1].

cancer stem cell side population ibrutinib mantle cell lymphoma

PTC596 Demonstrates In Vivo Efficacy in an Orthotopic Glioblastoma Model Where Temozolomide Was Inactive

In a preclinical orthotopic glioblastoma model, PTC596 demonstrated significant antitumor efficacy under experimental conditions where temozolomide—the standard-of-care alkylating agent for GBM—was inactive [1]. This finding is further supported by evidence that PTC596 can cross the blood-brain barrier, a property linked to its non-P-glycoprotein-substrate status [1]. Additionally, PTC596 showed efficacy as monotherapy and additive or synergistic efficacy in combination regimens in mouse models of both leiomyosarcoma and glioblastoma [1].

orthotopic glioblastoma temozolomide resistance in vivo efficacy blood-brain barrier

PTC596 High-Impact Application Scenarios for Oncology Drug Discovery and Translational Research


Mantle Cell Lymphoma: Cancer Stem Cell Side Population Eradication and Ibrutinib Combination Strategy

In MCL research, PTC596 is the preferred BMI-1-targeting agent when the experimental objective is depletion of the chemoresistant side population compartment, as demonstrated by its IC50 of 138 nM for SP cell reduction—a level of activity not achievable with ibrutinib alone [1]. Its ability to simultaneously downregulate MCL-1 and antagonize ibrutinib-induced MCL-1 compensatory upregulation makes PTC596 uniquely suited for combination studies where ibrutinib-mediated pro-survival signaling must be neutralized [1].

p53-Mutant Acute Myeloid Leukemia: BMI-1-Targeted Therapy Independent of p53 Status

PTC596 is uniquely applicable for AML models harboring p53 mutations—a patient population with ~0% 3-year survival and no effective targeted therapies—because it induces mitochondrial apoptosis through MCL-1 downregulation in a p53-independent manner, with an average IC50 of 30.7 nM across six AML cell lines regardless of p53 mutational status [2]. This p53-agnostic mechanism directly addresses the critical selection criterion for AML agents intended for complex karyotype or therapy-related AML.

Bortezomib-Resistant Multiple Myeloma: Orthogonal Mechanism to Overcome Proteasome Inhibitor Resistance

For MM programs confronting acquired or intrinsic bortezomib resistance, PTC596 offers an orthogonal anti-mitotic and BMI-1 degradation mechanism that retains full nanomolar potency (CC50 24–98 nM) in bortezomib-resistant OPM-2/BTZ and KMS-11/BTZ cells, including under BMSC-mediated stromal protection [3]. This positions PTC596 as a critical tool compound for elucidating resistance-circumvention strategies and as a candidate for combination regimens with proteasome inhibitors.

Temozolomide-Refractory Glioblastoma: Oral Agent with Blood-Brain Barrier Penetration

PTC596 is uniquely suited for orthotopic GBM models in which temozolomide has failed, having demonstrated significant in vivo efficacy under conditions where temozolomide was inactive [4]. Its non-P-glycoprotein-substrate property enables blood-brain barrier penetration and oral dosing, addressing two critical barriers—CNS delivery and route of administration—that limit conventional tubulin-binding agents and the standard-of-care temozolomide in refractory GBM [4].

Quote Request

Request a Quote for PTC596

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.